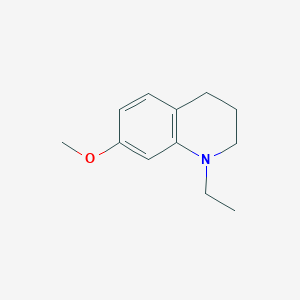

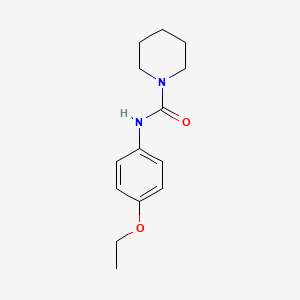

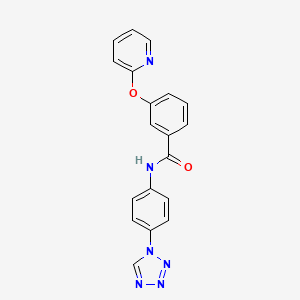

![molecular formula C11H20N2O2 B2522282 Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1005077-74-6](/img/structure/B2522282.png)

Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a compound that belongs to a class of organic molecules known for their bicyclic structure and functional groups that offer a range of chemical reactivity. While the specific compound is not directly synthesized in the provided papers, related compounds with similar structural motifs and tert-butyl carboxylate groups have been synthesized and studied, providing valuable insights into the chemistry of such structures .

Synthesis Analysis

The synthesis of related compounds involves efficient and scalable routes, highlighting the importance of practical and adaptable synthetic methods in organic chemistry. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two different routes, offering a convenient entry point to novel compounds . Similarly, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions and using methods such as diastereomeric salt formation or chromatography on a chiral stationary phase . These studies demonstrate the versatility and control achievable in the synthesis of complex bicyclic structures .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized and its crystal structure was determined, revealing a monoclinic space group and the presence of diastereomers in a 1:1 ratio in the crystal . These findings are crucial for understanding the three-dimensional arrangement of atoms within these molecules and their potential interactions in various environments.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups and stereochemistry. The papers describe selective derivatization on the azetidine and cyclobutane rings, as well as the control of stereoselectivity in key synthetic steps such as cyclopropanation . These reactions are essential for the development of novel compounds with specific properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structures. The papers do not provide extensive data on the physical properties such as melting points or solubility; however, the density of one of the synthesized compounds was reported . The chemical properties, such as reactivity and stability, can be inferred from the synthetic methods and the types of reactions these compounds undergo, including lactonization and epimerization .

Scientific Research Applications

Synthesis of Glutamic Acid Analogue

The synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine demonstrates a significant application in the generation of peptidomimetics as conformational probes (Hart & Rapoport, 1999).

Enantiomerically Pure Synthesis

A scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been developed, highlighting its potential for large-scale production and applications in stereoselective synthesis (Maton et al., 2010).

Synthesis of Piperidine Derivatives

The compound has been used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, indicating its versatility in organic synthesis (Moskalenko & Boev, 2014).

Chirospecific Syntheses

Chirospecific syntheses of conformationally constrained 7-azabicycloheptane amino acids have been reported, leveraging the structural properties of the compound for the creation of novel amino acid analogues (Campbell & Rapoport, 1996).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . Hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(12)9(13)5-7/h7-9H,4-6,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLJVXLPYIOWOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(C1C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

CAS RN |

1005077-74-6 |

Source

|

| Record name | tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

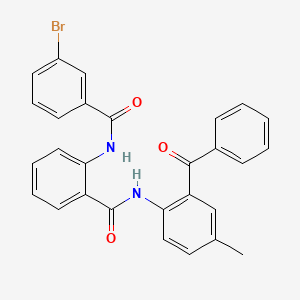

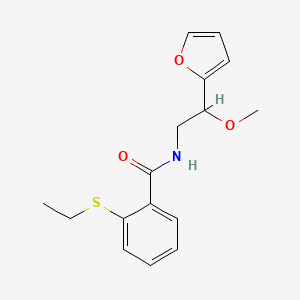

![N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2522203.png)

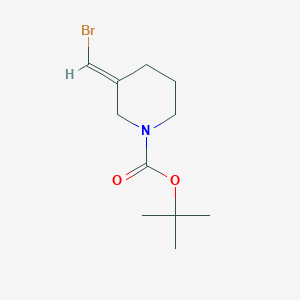

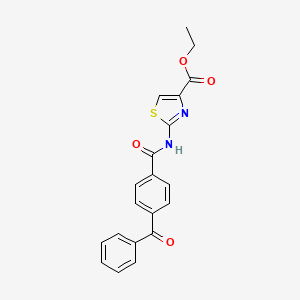

![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)

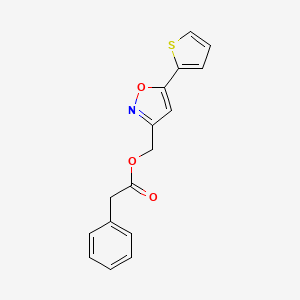

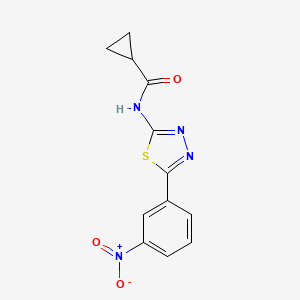

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)

![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)

![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)